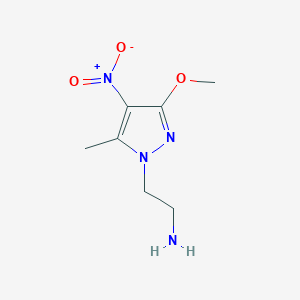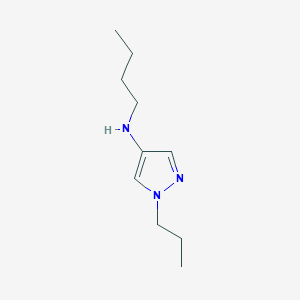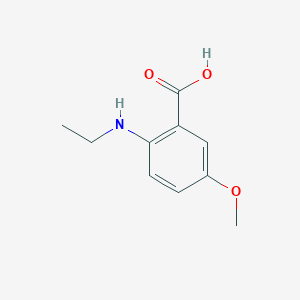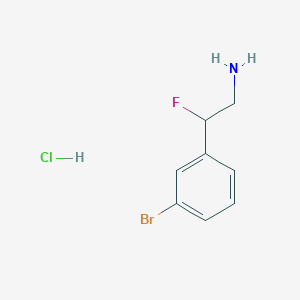![molecular formula C11H15NO B11731757 rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine](/img/structure/B11731757.png)
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine is an organic compound characterized by its unique structure, which includes a phenyloxolan ring and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine typically involves the reaction of a suitable oxirane derivative with an amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the ring-opening of the oxirane and subsequent formation of the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
Comparison: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of both a phenyloxolan ring and a methanamine group. This combination of structural features distinguishes it from similar compounds, which may have different stereochemistry or functional groups. The unique structure of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
[(2S,4S)-4-phenyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |
Clé InChI |
AUEHVTZPXZGHPK-MNOVXSKESA-N |
SMILES isomérique |
C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2 |
SMILES canonique |
C1C(COC1CN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)


![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731725.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731732.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)


